2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine
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Overview
Description
2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine is a complex organic compound that features a benzodioxole moiety, a chloro substituent, and an iodo substituent on an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Imidazo[1,2-a]pyridine Core: This step often involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone.
Halogenation: The chloro and iodo substituents are introduced via halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and iodine, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone): A synthetic cathinone with structural similarities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with similar benzodioxole moieties and applications in anticancer research.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClIN2O2/c15-9-2-4-12-17-13(14(16)18(12)6-9)8-1-3-10-11(5-8)20-7-19-10/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKWHRSVZCLSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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